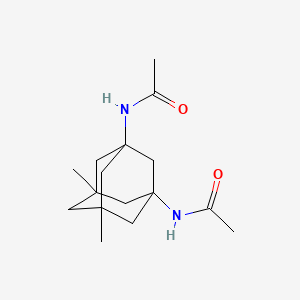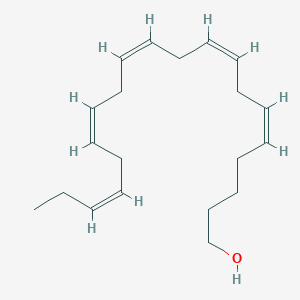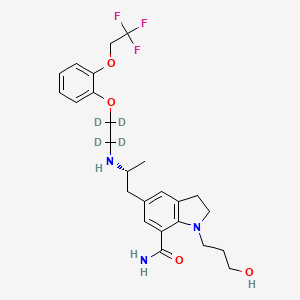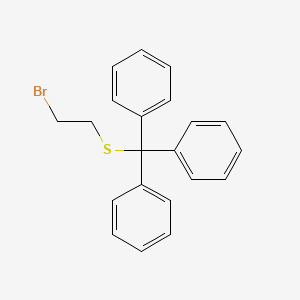
1,7-Diacetamido-3,5-dimethyladamantane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of adamantane derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 1,3-dimethyladamantane, a related compound, demonstrated a total yield of 66.9% using AlCl3 as a catalyst at 70 ℃ for 1 hour, starting from perhydroacenaphthene, which is obtained by the hydrogenation of acenaphthene with Pd/C as a catalyst. This process underscores the complex but efficient strategies employed to create substituted adamantanes (Kong Li-chun, 2006).
Molecular Structure Analysis
The adamantane structure is known for its rigidity and high symmetry, which significantly influence the physical and chemical properties of its derivatives. Studies on 1,3-dimethyladamantane using IR and Raman spectroscopy, alongside proton spin–lattice relaxation time measurements, have provided insights into the order–disorder phase transitions, internal vibrational modes, and molecular motion barriers, highlighting the complex interplay between structure and dynamics in adamantane derivatives (Yining Huang, D. Gilson, I. Butler, 1991).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the study on the hydrolytic reaction of 1-acetamido-3,5-dimethyladamantane under optimal conditions (alkaline, high temperature) achieved a product yield of 92.5%, showcasing the compound's reactivity and the conditions under which it can be manipulated (Feng Yong-bin, 2005).
Physical Properties Analysis
The physical properties of adamantane derivatives, including melting points, solubility, and phase behavior, are closely tied to their molecular structure. The order–disorder phase transition in 1,3-dimethyladamantane, as revealed by spectroscopic studies, provides a window into understanding the physical properties of these compounds, including thermal behavior and phase transitions (Yining Huang, D. Gilson, I. Butler, 1991).
Chemical Properties Analysis
The chemical properties of 1,7-Diacetamido-3,5-dimethyladamantane, such as reactivity towards nucleophiles, electrophiles, and radicals, can be inferred from studies on related compounds. The synthesis and properties of organosoluble polyimides based on novel fluorene-ring containing diacetamido-diamine highlight the reactive and adaptable nature of adamantane derivatives in chemical synthesis (M. Ghaemy, Mohammad Barghamadi, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-acetamido-5,7-dimethyl-1-adamantyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(19)17-15-6-13(3)5-14(4,7-15)9-16(8-13,10-15)18-12(2)20/h5-10H2,1-4H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQGNHPUFDAVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)NC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diacetamido-3,5-dimethyladamantane | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)

![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)